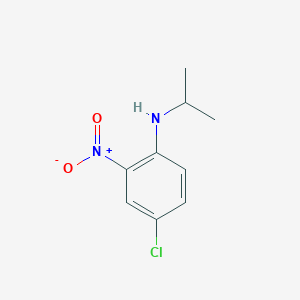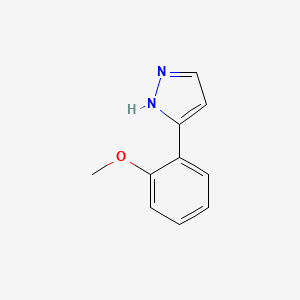
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Descripción general
Descripción
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate: is an organic compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 g/mol . This compound is characterized by its bromine atom attached to a butanoate backbone, which also contains two oxo groups and a phenyl ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate can be synthesized through a multi-step process involving the bromination of a precursor compound. The typical synthetic route involves the following steps:
Formation of the precursor: The precursor, often a phenylbutanoate derivative, is prepared through esterification reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroxylated derivatives.
Oxidation: Carboxylated derivatives and other oxidized forms.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Biochemical Studies: Utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Protein Labeling: Acts as a labeling reagent for proteins and peptides in proteomics research.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Pharmacological Studies: Used in pharmacological assays to study drug-receptor interactions and pharmacokinetics.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals and plant protection products.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Methyl 2,4-dioxo-4-phenylbutanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 3-bromo-2,4-dioxo-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and research applications .
Propiedades
IUPAC Name |
methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZFMIPUOKDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377408 | |
| Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59609-59-5 | |
| Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)


![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)







